

An In-depth Technical Guide to N-Ethyl-N'-methylethylenediamine

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Compound of Interest

Compound Name: *N-Ethyl-N'-methylethylenediamine*

CAS No.: 111-37-5

Cat. No.: B085735

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **N-Ethyl-N'-methylethylenediamine**, a key diamine with significant applications in organic synthesis and pharmaceutical research. The document details its molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, it outlines a standard synthesis protocol, discusses its chemical reactivity, and explores its role as a versatile building block and ligand. Safety and handling procedures are also provided to ensure its proper use in a laboratory setting. This guide is intended to be an essential resource for scientists and researchers leveraging this compound in their work.

Introduction

N-Ethyl-N'-methylethylenediamine (CAS No. 111-37-5) is an unsymmetrical diamine that serves as a valuable intermediate and building block in various chemical processes.^[1] Its structure, featuring both a primary and a secondary amine, imparts a unique reactivity profile that makes it a versatile component in the synthesis of more complex molecules, including

active pharmaceutical ingredients (APIs).[1] This guide offers a detailed examination of its molecular characteristics and practical applications, with a focus on providing the technical insights necessary for its effective use in research and development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. **N-Ethyl-N'-methylethylenediamine** consists of an ethylene bridge connecting a primary amine and a secondary amine, which is substituted with a methyl group. This asymmetry is crucial to its chemical behavior.

Molecular Formula and Weight

- Molecular Formula: C₄H₁₂N₂
- Molecular Weight: 88.15 g/mol

Structural Representation

The structure of **N-Ethyl-N'-methylethylenediamine** is depicted below:

Caption: 2D representation of **N-Ethyl-N'-methylethylenediamine**.

Physicochemical Data

The physical properties of **N-Ethyl-N'-methylethylenediamine** are summarized in the table below. These properties are critical for its handling, purification, and use in reactions.

Property	Value	Source
CAS Number	111-37-5	[1]
Appearance	Colorless to pale yellow liquid	[2]
Odor	Strong amine-like	[2]
Boiling Point	128-130 °C	
Density	0.829 g/mL at 25 °C	
Solubility	Soluble in water and various organic solvents	[2]

Spectroscopic Analysis

Spectroscopic data is essential for the verification of the identity and purity of **N-Ethyl-N'-methylethylenediamine**.

- ¹H NMR (Proton NMR): The proton NMR spectrum provides information about the hydrogen environments in the molecule. Key expected signals include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the N-methyl protons, and signals for the ethylene bridge protons and the amine protons.
- ¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for the four unique carbon atoms in the molecule: the two carbons of the ethylene bridge, the methyl carbon, and the methylene carbon of the ethyl group.
- IR (Infrared) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations in the region of 3300-3400 cm⁻¹, C-H stretching vibrations just below 3000 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Purification

N-Ethyl-N'-methylethylenediamine can be synthesized through various methods. A common approach involves the reaction of ethylamine with a suitable precursor.

General Synthesis Workflow

A generalized workflow for the synthesis of **N-Ethyl-N'-methylethylenediamine** is outlined below.



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Caption: A typical workflow for the synthesis of **N-Ethyl-N'-methylethylenediamine**.

Detailed Experimental Protocol

The following protocol is based on a patented synthetic method.[3]

Objective: To synthesize **N-Ethyl-N'-methylethylenediamine**.

Materials:

- Ethylamine aqueous solution
- Cyclohexylamine
- Metal oxide catalyst (e.g., molybdenum oxide, tungsten oxide, or chromic oxide)[3]
- High-pressure reaction kettle
- Filtration apparatus
- Reduced pressure distillation setup

Procedure:

- Charge the high-pressure reaction kettle with the ethylamine aqueous solution and cyclohexylamine.
- Add the metal oxide catalyst to the reaction mixture.
- Seal the reaction kettle and heat to a temperature between 30-100 °C.[3]
- Maintain the reaction pressure between 5-30 kg for a duration of 2-12 hours.[3]
- After the reaction is complete, cool the kettle to room temperature and carefully vent the pressure.
- Filter the reaction liquid to remove the catalyst.
- Purify the filtrate by distillation under reduced pressure to obtain **N-Ethyl-N'-methylethylenediamine**.[3]

Causality of Experimental Choices:

- High Pressure and Temperature: These conditions are chosen to facilitate the reaction between the less reactive amine precursors.
- Catalyst: The metal oxide catalyst is essential for promoting the amination reaction and improving the yield.
- Reduced Pressure Distillation: This purification method is employed to separate the product from unreacted starting materials and byproducts without requiring excessively high temperatures that could lead to decomposition.

Reactivity and Applications

The difunctional nature of **N-Ethyl-N'-methylethylenediamine** makes it a versatile reagent in organic synthesis.[1]

Chemical Reactivity

- Nucleophilicity: Both nitrogen atoms can act as nucleophiles, participating in reactions such as alkylations and acylations. The primary amine is generally more reactive than the

secondary amine due to less steric hindrance.

- **Ligand Formation:** As a diamine, it can act as a bidentate ligand, chelating to metal ions to form stable complexes. This property is exploited in coordination chemistry and catalysis.
- **Cyclization Reactions:** Its structure is suitable for the formation of heterocyclic compounds, such as imidazolidines, through condensation with aldehydes and ketones.[4]

Caption: Chelation of a metal center by **N-Ethyl-N'-methylethylenediamine**.

Applications in Research and Drug Development

- **Pharmaceutical Intermediate:** It is a precursor in the synthesis of various pharmaceutical compounds.[1] For instance, it has been used in the development of potential PPAR- γ binding agents, which are relevant in medicinal chemistry.[1] It is also a raw material for synthesizing drug intermediates like HO-EPCP and EPCP.[3]
- **Building Block for Complex Molecules:** Its ability to participate in a range of reactions, including alkylations, aminations, and cyclizations, makes it a valuable starting material for creating novel organic compounds.[1]
- **Catalysis:** Metal complexes of **N-Ethyl-N'-methylethylenediamine** and similar diamines can be used as catalysts in various organic transformations.

Safety, Handling, and Storage

Proper handling and storage of **N-Ethyl-N'-methylethylenediamine** are crucial due to its hazardous nature.

Hazard Identification

- **Flammability:** It is a flammable liquid and vapor.[5]
- **Corrosivity:** It causes severe skin burns and eye damage.[5]

Handling and Personal Protective Equipment (PPE)

- **Ventilation:** Use only in a well-ventilated area, preferably in a chemical fume hood.

- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat.
 - Respiratory Protection: If ventilation is inadequate, use a suitable respirator.

Storage

- Conditions: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5]
- Container: Keep the container tightly closed.
- Incompatibilities: Keep away from oxidizing agents.

Conclusion

N-Ethyl-N'-methylethylenediamine is a compound of significant interest to the scientific community, particularly those in organic synthesis and drug development. Its unique molecular structure provides a platform for a wide range of chemical transformations, making it an indispensable tool for creating novel molecules. A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, is paramount for its effective and responsible use in research and development endeavors.

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